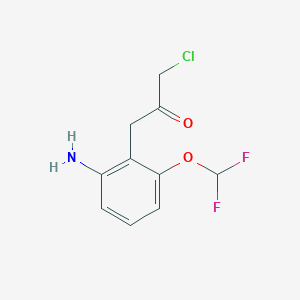

1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one

Description

1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a difluoromethoxy group (-OCHF₂) at the 6-position of the phenyl ring, an amino group (-NH₂) at the 2-position, and a 3-chloropropan-2-one backbone.

Properties

Molecular Formula |

C10H10ClF2NO2 |

|---|---|

Molecular Weight |

249.64 g/mol |

IUPAC Name |

1-[2-amino-6-(difluoromethoxy)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H10ClF2NO2/c11-5-6(15)4-7-8(14)2-1-3-9(7)16-10(12)13/h1-3,10H,4-5,14H2 |

InChI Key |

XTHSZDWKAGLUJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)CC(=O)CCl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations: Difluoromethoxy vs. Difluoromethyl

A key analog is 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one (CAS 1806546-41-7) . The primary distinction lies in the substitution of the difluoromethoxy (-OCHF₂) group in the target compound with a difluoromethyl (-CHF₂) group in the analog. This minor structural difference significantly alters physicochemical properties:

This may enhance solubility in polar solvents and influence pharmacokinetic profiles in drug design contexts .

Functional Group Modifications in Fluorinated Aromatic Compounds

Other analogs from include 1-(Fluorophenyl)propan-2-amine and 2-(Fluorophenyl)-2-(methylamino)cyclohexanone, which share fluorinated phenyl rings but differ in substituents:

- 1-(Fluorophenyl)propan-2-amine : Lacks the ketone and chlorine groups but includes a primary amine. This structure is simpler and more lipophilic, likely favoring blood-brain barrier penetration in neurological applications .

- 2-(Fluorophenyl)-2-(methylamino)cyclohexanone: Features a cyclohexanone ring and methylamino group, which may confer rigidity and altered receptor-binding affinities compared to the linear propanone backbone of the target compound .

Halogenated Chalcone Derivatives ()

Chalcone derivatives like 1-(4-(4,6-diethoxy-1,3,5-triazin-2-yl-amino)phenyl)-3-phenylprop-2-en-1-one share a ketone group but incorporate extended conjugated systems and heterocyclic moieties. These compounds exhibit antimicrobial activity, suggesting that the ketone functionality in the target compound could similarly interact with biological targets through hydrogen bonding or π-π stacking .

Pharmaceutical Relevance of Halogen-Fluorine Synergy ()

The patent compound (S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate highlights the therapeutic importance of combining chlorine and fluorine substituents. Such compounds often exhibit enhanced metabolic stability and target selectivity, implying that the chlorine and difluoromethoxy groups in the target compound may synergistically improve drug-like properties .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and substitution reactions. For example, the difluoromethoxy group is introduced via nucleophilic aromatic substitution using difluoromethylating agents (e.g., ClCF₂O−), followed by chloroacetylation under controlled temperatures (0–5°C) to minimize side reactions. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates and intermediate stability . Yield optimization requires careful monitoring of stoichiometry and catalytic additives (e.g., K₂CO₃ for deprotonation) .

Q. How do the difluoromethoxy and chloro substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to fluorine’s inductive effect, polarizing the aromatic ring and directing electrophilic substitution. The chloro group at the propanone position enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Schiff base formation). Comparative studies with analogs (e.g., bromo or trifluoromethylthio derivatives) show altered redox potentials and nucleophilic reactivity, as confirmed by cyclic voltammetry and DFT calculations .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR are critical for verifying molecular weight and substituent positions. X-ray crystallography (e.g., as used for structurally similar enones in and ) resolves stereochemical ambiguities. Purity assessment requires HPLC with UV detection (λ = 254 nm) and GC-MS to identify volatile byproducts .

Advanced Research Questions

Q. How can synthesis conditions be optimized to mitigate competing reactions during halogenation steps?

- Methodological Answer : Competing side reactions (e.g., over-halogenation or ether cleavage) are minimized using low-temperature (-10°C) stepwise halogenation. Continuous flow reactors (as in ) improve heat dissipation and reduce decomposition. Kinetic studies using in-situ IR spectroscopy help identify intermediates and adjust reagent addition rates .

Q. What strategies are employed to study this compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Covalent binding assays (e.g., fluorescence quenching or isothermal titration calorimetry) quantify interactions with proteins. Molecular docking simulations (using crystal structures from ) predict binding modes. Site-directed mutagenesis validates key residues involved in binding, as demonstrated for similar trifluoromethylated compounds in and .

Q. How can contradictory data regarding its reactivity in different solvents be resolved?

- Methodological Answer : Solvent effects are systematically evaluated using Kamlet-Taft parameters to correlate polarity/polarizability with reaction rates. For example, protic solvents (e.g., MeOH) stabilize transition states in nucleophilic substitutions, while aprotic solvents (e.g., DCM) favor SN2 mechanisms. Contradictions in literature data often arise from unaccounted trace water or impurities; rigorous solvent drying and control experiments are essential .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. The difluoromethoxy group is prone to hydrolysis under acidic conditions (pH < 3), generating phenolic byproducts. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>150°C), guiding storage recommendations (e.g., inert atmosphere, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.